
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-4-(trifluormethoxy)pyridin mit Methanamin unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von (2-(Trifluormethoxy)pyridin-4-yl)methanamin kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst häufig Schritte wie Reinigung und Kristallisation, um das Endprodukt in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
(2-(Trifluormethoxy)pyridin-4-yl)methanamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, die an den Pyridinring gebunden sind.
Substitution: Die Trifluormethoxygruppe kann unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von (2-(Trifluormethoxy)pyridin-4-yl)methanamin verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur und Lösungsmittel werden basierend auf der gewünschten Transformation optimiert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Pyridinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen eine große Bandbreite an funktionellen Gruppen in den Pyridinring einführen können .
Wissenschaftliche Forschungsanwendungen
(2-(Trifluormethoxy)pyridin-4-yl)methanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Es wird geforscht, ob es als pharmazeutisches Zwischenprodukt oder Wirkstoff eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung von Materialien mit spezifischen Eigenschaften eingesetzt, beispielsweise im Bereich der organischen Elektronik
Wirkmechanismus
Der Wirkmechanismus von (2-(Trifluormethoxy)pyridin-4-yl)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethoxygruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber bestimmten Enzymen oder Rezeptoren beeinflussen. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as in the field of organic electronics
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-(Trifluormethyl)pyridin-4-yl)methanamin: Ähnlicher Aufbau, jedoch mit einer Trifluormethylgruppe anstelle einer Trifluormethoxygruppe.
(2-(Difluormethoxy)pyridin-4-yl)methanamin: Enthält eine Difluormethoxygruppe anstelle einer Trifluormethoxygruppe.
(2-(Trifluormethyl)pyridin-3-yl)methanamin: Die Trifluormethylgruppe ist an einer anderen Position am Pyridinring gebunden.
Einzigartigkeit
Das Vorhandensein der Trifluormethoxygruppe in (2-(Trifluormethoxy)pyridin-4-yl)methanamin verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität, die in verschiedenen Anwendungen im Vergleich zu ähnlichen Verbindungen von Vorteil sein können .
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 |
InChI-Schlüssel |
GTADUYNLSCMDQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)
![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)
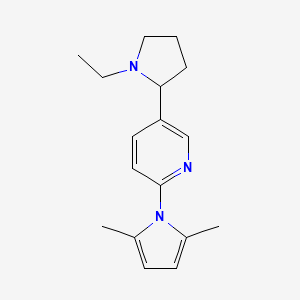
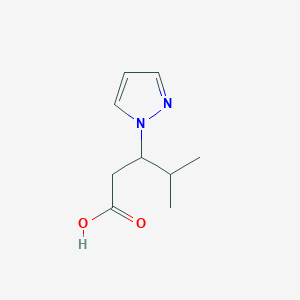

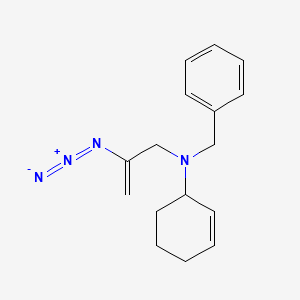
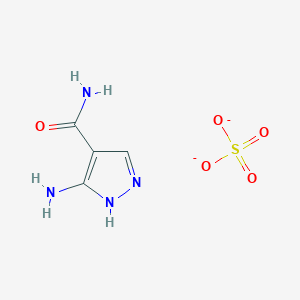
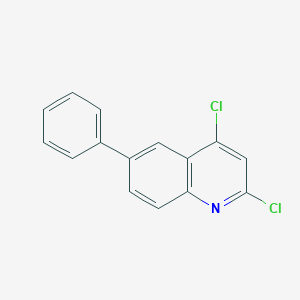
![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)


